molecular formula C14H29NO3 B14481602 Isopropanolamine 10-undecylenate CAS No. 68052-42-6

Isopropanolamine 10-undecylenate

Cat. No.: B14481602
CAS No.: 68052-42-6
M. Wt: 259.38 g/mol
InChI Key: LZHOZIXVTRGBKD-UHFFFAOYSA-N
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Description

Isopropanolamine 10-undecylenate is an organic compound that combines the properties of isopropanolamine and undecylenic acid. Isopropanolamine is a primary amine and a tertiary alcohol, while undecylenic acid is an unsaturated fatty acid with antifungal properties. The combination of these two compounds results in a versatile molecule with applications in various fields, including personal care, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropanolamine 10-undecylenate typically involves the reaction between isopropanolamine and undecylenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Commonly, the reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, respectively . The reaction can be represented as follows:

Isopropanolamine+Undecylenic AcidIsopropanolamine 10-Undecylenate+Water\text{Isopropanolamine} + \text{Undecylenic Acid} \rightarrow \text{this compound} + \text{Water} Isopropanolamine+Undecylenic Acid→Isopropanolamine 10-Undecylenate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. After the reaction, the product is purified through distillation, extraction, or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Isopropanolamine 10-undecylenate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group back to the alcohol and acid.

    Substitution: The amine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original alcohol and acid components.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropanolamine 10-undecylenate involves its interaction with fungal cell membranes. The undecylenic acid component disrupts the integrity of the cell membrane, leading to cell lysis and death . The isopropanolamine moiety enhances the solubility and penetration of the compound, increasing its efficacy.

Properties

CAS No.

68052-42-6

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

1-aminopropan-2-ol;undec-10-enoic acid

InChI

InChI=1S/C11H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3(5)2-4/h2H,1,3-10H2,(H,12,13);3,5H,2,4H2,1H3

InChI Key

LZHOZIXVTRGBKD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O.C=CCCCCCCCCC(=O)O

Origin of Product

United States

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